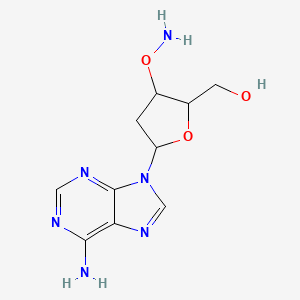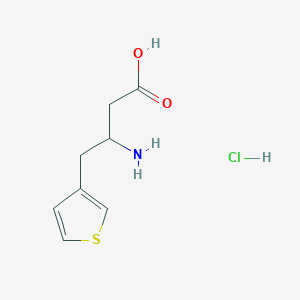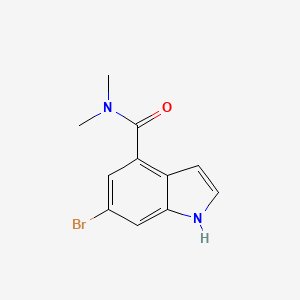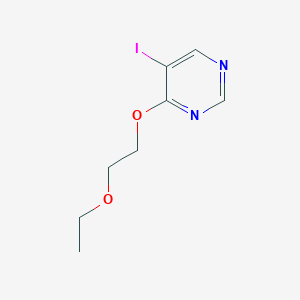![molecular formula C13H17NO2 B12075344 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, an ethylamino group, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid typically involves the reaction of 4-formylbenzoic acid with cyclopropyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitrobenzoic acids, sulfonic acids, halogenated benzoic acids.
科学的研究の応用
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the cyclopropyl and ethylamino groups.
4-(Methylamino)benzoic acid: Contains a methylamino group instead of the cyclopropyl(ethyl)amino group.
Uniqueness
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
4-[[cyclopropyl(ethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-14(12-7-8-12)9-10-3-5-11(6-4-10)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
InChIキー |
GZUTWXBQFCNNIN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=C(C=C1)C(=O)O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)

